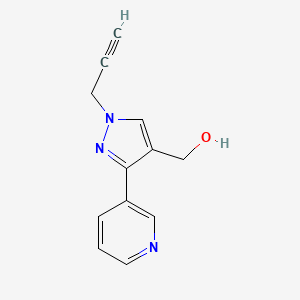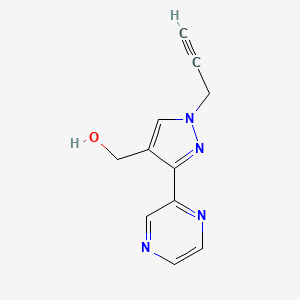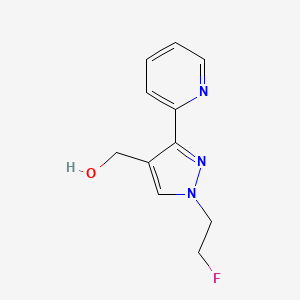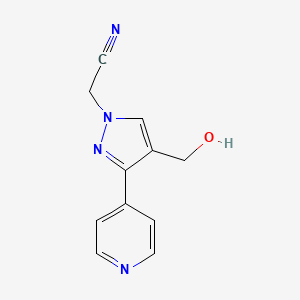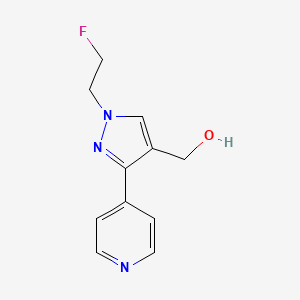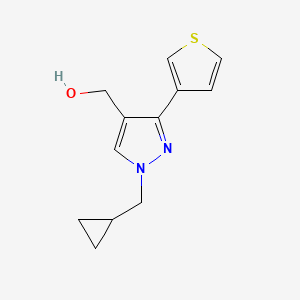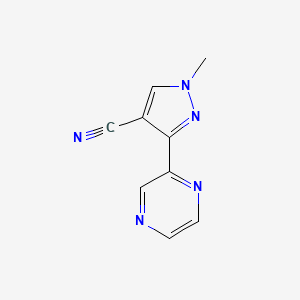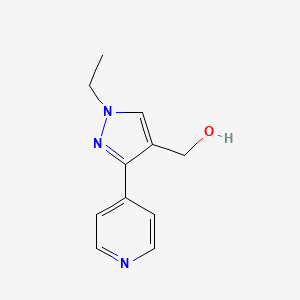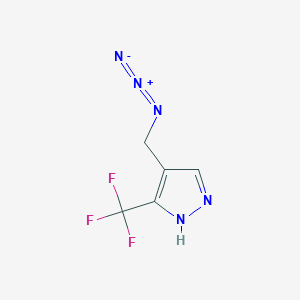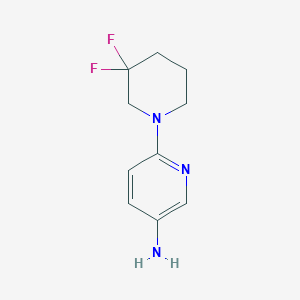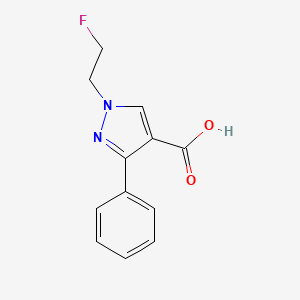
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1401727-16-9 . It has a molecular weight of 158.13 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7FN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4H,1-2H2,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 158.13 .Applications De Recherche Scientifique
Positron Emission Tomography (PET) Imaging of IDO1 Activity
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid: is utilized in the synthesis of (S)-[18F]FETrp , a radiotracer for PET imaging . This compound helps in visualizing the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme crucial in tryptophan metabolism and implicated in various diseases, including cancers. The development of a robust automated procedure for the radiosynthesis of (S)-[18F]FETrp from an enantiopure tosylate precursor has been reported, which could facilitate further investigations of this relevant PET radiotracer .
Brain Tumor Imaging
The compound is also a precursor in the synthesis of radiolabeled amino acids for brain tumor imaging. Specifically, it’s used to create (S)-[18F]4 , a tracer for the rat 9L gliosarcoma brain tumor model. This tracer has shown promising PET properties for brain tumors and represents a novel class of radiolabeled amino acids for tumor imaging .
Radiosynthesis of ROS PET Radiotracers
Another application is in the radiosynthesis of [18F]DHMT , a promising reactive oxygen species (ROS) PET radiotracer. The compound serves as a precursor in the manual optimization of large-scale radiosynthesis conditions, which are then implemented in an automated synthesis module. This process is crucial for the clinical translation of [18F]DHMT .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-6-7-15-8-10(12(16)17)11(14-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGIFTULIXNWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




